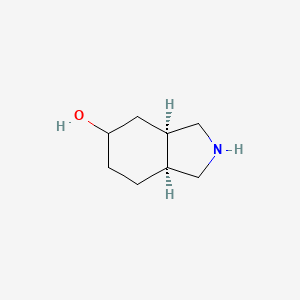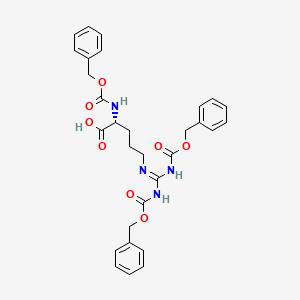![molecular formula C13H12INO2S B8099247 [(Tosylimino)iodo]benzene](/img/structure/B8099247.png)
[(Tosylimino)iodo]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of an iodine atom bonded to a nitrogen atom, which is further bonded to a tosyl group (p-toluenesulfonyl group). It is a versatile reagent used in organic synthesis, particularly in the transfer of nitrene groups to various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Tosylimino)iodo]benzene can be synthesized through the reaction of iodobenzene with p-toluenesulfonamide in the presence of an oxidizing agent. One common method involves the use of hypervalent iodine reagents such as iodosobenzene diacetate (PhI(OAc)2) or iodobenzene dichloride (PhICl2) as oxidants . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The scalability of the reaction depends on the availability of starting materials and the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
[(Tosylimino)iodo]benzene is known to undergo various types of chemical reactions, including:
Nitrene Transfer Reactions: It acts as a nitrene donor in the aziridination of alkenes and the amination of sulfides.
Oxidation Reactions: It can participate in oxidation reactions, where it transfers the nitrene group to substrates, forming sulfoximines and other nitrogen-containing compounds.
Common Reagents and Conditions
Aziridination: this compound reacts with alkenes in the presence of a catalyst, such as copper or iron complexes, to form aziridines.
Amination of Sulfides: The compound reacts with sulfides in the presence of iodine or other catalysts to form sulfoximines.
Major Products Formed
Aziridines: Formed from the reaction with alkenes.
Sulfoximines: Formed from the reaction with sulfides.
Scientific Research Applications
[(Tosylimino)iodo]benzene has a wide range of applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Material Science: It is used in the modification of polymers and other materials to introduce nitrogen-containing functional groups.
Mechanism of Action
The mechanism of action of [(Tosylimino)iodo]benzene involves the transfer of a nitrene group to a substrate. The compound acts as a nitrene donor, where the nitrogen atom bonded to the iodine is transferred to the target molecule. This process often involves the formation of a reactive intermediate, such as a metal-nitrene complex, which facilitates the transfer of the nitrene group .
Comparison with Similar Compounds
Similar Compounds
Iodosobenzene (PhIO): Isoelectronic with [(Tosylimino)iodo]benzene and used in similar nitrene transfer reactions.
Iodobenzene Diacetate (PhI(OAc)2): Another hypervalent iodine reagent used in oxidation reactions.
Iodobenzene Dichloride (PhICl2): Used as an oxidizing agent in various organic transformations.
Uniqueness
This compound is unique due to its ability to act as a nitrene donor, which is not a common feature among hypervalent iodine compounds. This property makes it particularly valuable in the synthesis of nitrogen-containing compounds, such as aziridines and sulfoximines, which are important in medicinal chemistry and material science .
Properties
IUPAC Name |
4-methyl-N-(phenyl-λ3-iodanylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECCHUKCGHQAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=IC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8099196.png)

![Benzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde, 5a,6,9,10,13,14,14a,15-octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenyl-, (5aR,7E,11E,14aS,15R)-rel-](/img/structure/B8099228.png)






![Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate](/img/structure/B8099276.png)
